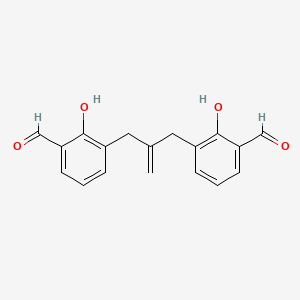
Benzaldehyde, 3,3'-(2-methylene-1,3-propanediyl)bis[2-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 3,3’-(2-methylene-1,3-propanediyl)bis[2-hydroxy- is a complex organic compound characterized by its unique structure, which includes benzaldehyde groups connected through a 2-methylene-1,3-propanediyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3,3’-(2-methylene-1,3-propanediyl)bis[2-hydroxy- typically involves the reaction of benzaldehyde derivatives with appropriate linking agents under controlled conditions. One common method includes the use of (2-methylene-1,3-propanediyl)bis[trichlorosilane] as a precursor . The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 3,3’-(2-methylene-1,3-propanediyl)bis[2-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde groups into carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde groups results in the formation of carboxylic acids, while reduction leads to the formation of alcohols.
Aplicaciones Científicas De Investigación
Benzaldehyde, 3,3’-(2-methylene-1,3-propanediyl)bis[2-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism by which Benzaldehyde, 3,3’-(2-methylene-1,3-propanediyl)bis[2-hydroxy- exerts its effects involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic compounds, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- Benzaldehyde, 2,2’-[(2-hydroxy-1,3-propanediyl)bis(oxy)]bis-
- (2-Methylene-1,3-propanediyl)bis[trichlorosilane]
Uniqueness
Benzaldehyde, 3,3’-(2-methylene-1,3-propanediyl)bis[2-hydroxy- is unique due to its specific structural features, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
324541-89-1 |
|---|---|
Fórmula molecular |
C18H16O4 |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
3-[2-[(3-formyl-2-hydroxyphenyl)methyl]prop-2-enyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C18H16O4/c1-12(8-13-4-2-6-15(10-19)17(13)21)9-14-5-3-7-16(11-20)18(14)22/h2-7,10-11,21-22H,1,8-9H2 |
Clave InChI |
YOEPKJJOBXAWMV-UHFFFAOYSA-N |
SMILES canónico |
C=C(CC1=C(C(=CC=C1)C=O)O)CC2=C(C(=CC=C2)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



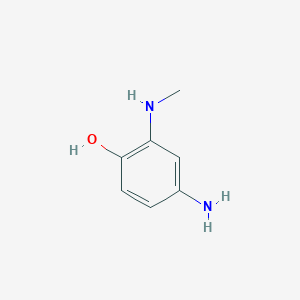
![Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate](/img/structure/B14245159.png)
![4,4'-Bipyridinium, 1,1'-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide](/img/structure/B14245160.png)
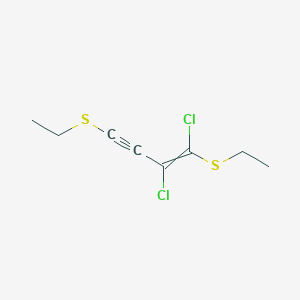
![2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B14245169.png)

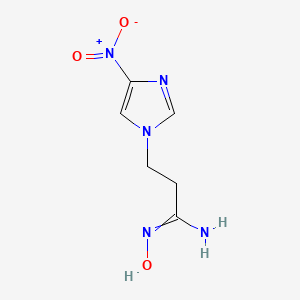
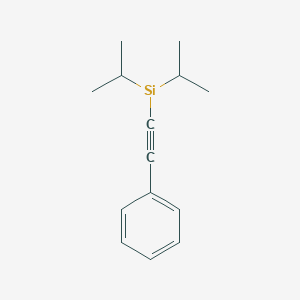

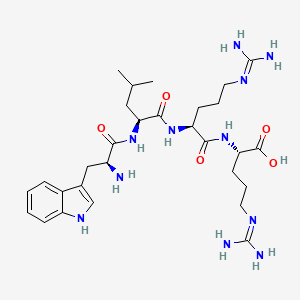
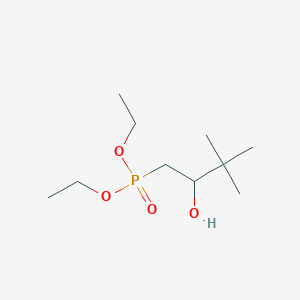
![6-chloro-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14245224.png)
![(2S,5R,6R)-6-amino-3,7-dioxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14245228.png)
